REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[N:7][C:8]2[C:13]([C:14]=1[Cl:15])=[CH:12][CH:11]=[CH:10][C:9]=2[O:16]C)(=[O:4])[CH2:2][CH3:3].B(Br)(Br)Br>ClCCl>[C:1]([C:5]1[CH:6]=[N:7][C:8]2[C:13]([C:14]=1[Cl:15])=[CH:12][CH:11]=[CH:10][C:9]=2[OH:16])(=[O:4])[CH2:2][CH3:3]
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Name
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3-Propanoyl-4-chloro-8-methoxyquinoline
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Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)C=1C=NC2=C(C=CC=C2C1Cl)OC
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled to -78°
|
Type
|
CUSTOM
|
Details
|
quenched cautiously with water
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)C=1C=NC2=C(C=CC=C2C1Cl)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |